Cupric subcarbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

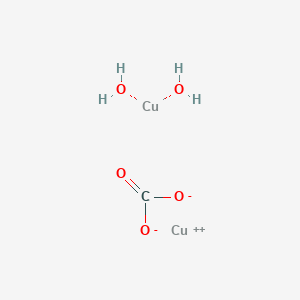

Copper(II) carbonate basic, also known as copper carbonate hydroxide, is a chemical compound with the formula Cu₂(CO₃)(OH)₂. It is a green solid that occurs naturally as the mineral malachite. This compound has been used since antiquity as a pigment and is still used in artist paints, sometimes called verditer, green bice, or mountain green .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper(II) carbonate basic can be prepared by combining aqueous solutions of copper(II) sulfate and sodium carbonate. The reaction results in the precipitation of basic copper carbonate, with the release of carbon dioxide: [ 2 \text{CuSO}_4 + 2 \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{OH})_2\text{CO}_3 + 2 \text{Na}_2\text{SO}_4 + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, basic copper carbonate is often produced by reacting copper salts with alkali carbonate in aqueous solution at elevated temperatures and with stirring. The precipitated basic copper carbonate is then separated from the aqueous solution .

Types of Reactions:

Decomposition: When heated, copper(II) carbonate basic decomposes to form copper(II) oxide, carbon dioxide, and water: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 \rightarrow 2 \text{CuO} + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Acids: It reacts with acids to form copper(II) salts, carbon dioxide, and water. For example, with hydrochloric acid: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 + 4 \text{HCl} \rightarrow 2 \text{CuCl}_2 + \text{CO}_2 + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Reagents: Sodium carbonate, hydrochloric acid, sulfuric acid.

Conditions: Elevated temperatures for decomposition, aqueous solutions for reactions with acids.

Major Products:

Decomposition: Copper(II) oxide, carbon dioxide, water.

Reaction with Acids: Copper(II) salts, carbon dioxide, water.

Applications De Recherche Scientifique

Copper(II) carbonate basic has a wide range of applications in various fields:

Chemistry: Used in the preparation of colloidal copper and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in antimicrobial treatments.

Medicine: Explored for its use in drug delivery systems due to its ability to release copper ions.

Mécanisme D'action

The mechanism by which copper(II) carbonate basic exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, disrupting their function. In antimicrobial applications, copper ions can cause oxidative stress and damage to microbial cells, leading to their death .

Comparaison Avec Des Composés Similaires

Copper(II) carbonate (CuCO₃): Rarely encountered in pure form, often exists as basic copper carbonate.

Copper(II) oxide (CuO): A black solid formed from the decomposition of copper(II) carbonate basic.

Copper(II) sulfate (CuSO₄): A blue crystalline solid used in various industrial applications.

Uniqueness: Copper(II) carbonate basic is unique due to its dual composition of carbonate and hydroxide ions, which gives it distinct properties and applications compared to other copper compounds. Its natural occurrence as malachite and its historical use as a pigment further highlight its uniqueness .

Propriétés

Formule moléculaire |

CH4Cu2O5 |

|---|---|

Poids moléculaire |

223.13 g/mol |

Nom IUPAC |

copper;copper;carbonate;dihydrate |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;;+2;;/p-2 |

Clé InChI |

CIZZAEMQLFBLFN-UHFFFAOYSA-L |

SMILES canonique |

C(=O)([O-])[O-].O.O.[Cu].[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5E)-5-({5-[4-(aminosulfonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12042602.png)

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042607.png)

![(5Z)-3-cyclohexyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042611.png)

![9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide](/img/structure/B12042617.png)

![4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12042618.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042627.png)

![2-(4-chlorophenyl)sulfanyl-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide](/img/structure/B12042632.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)